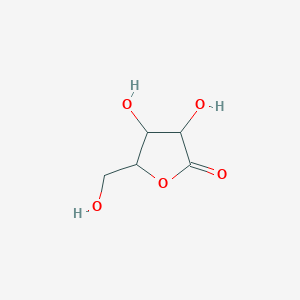

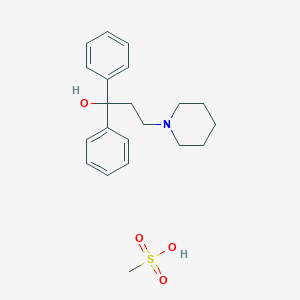

3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Microbial Mannosidases in Biotechnology

Microbial mannosidases, which act on mannans (a major constituent of hemicelluloses) to yield mannose, have significant applications in bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents. Mannan hydrolyzing enzymes, including β-mannosidases necessary for the complete depolymerization of mannan, are produced mainly by bacteria and fungi, showcasing a wide range of pH and temperature activity. Their extensive application underscores the importance of research into carbohydrate-processing enzymes, which could be relevant to the use of "3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)" in creating biofuels and pharmaceuticals (Chauhan & Gupta, 2017).

C-Mannosylation in Protein Function

The study of C-mannosylation, a rare form of glycosylation involving a mannopyranose molecule, enhances our understanding of protein structure and function. This modification affects protein stability, secretion, and function, pointing to the sophisticated roles carbohydrates play in biomolecular interactions and potential therapeutic applications. Research into C-mannosylated proteins may uncover novel pathways and functions for mannopyranose-containing compounds in medicine and biotechnology (Crine & Acharya, 2021).

Mannich Bases and Pharmacological Properties

Mannich bases, derived from reactions involving carbohydrates, possess a variety of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. These findings suggest the potential for "3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)" to contribute to the synthesis of Mannich bases with significant therapeutic value, highlighting the compound's relevance in drug development and medicinal chemistry (Sethi et al., 2015).

Antioxidant Activity of Chromones

Research on chromones, compounds related to the broader class of phytochemicals that includes mannopyranoses, indicates their potential as radical scavengers and antioxidants. This activity suggests a pathway through which "3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)" might exert protective effects against cellular impairment, further supporting its application in developing treatments for diseases caused by oxidative stress (Yadav et al., 2014).

特性

IUPAC Name |

[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-hydroxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)19-5-9-10(20-7(2)16)11(21-8(3)17)12-13(22-9)24-14(4,18)23-12/h9-13,18H,5H2,1-4H3/t9-,10-,11+,12+,13+,14?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMFJHRMEQGHED-XXZHWVDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]2[C@@H](O1)OC(O2)(C)O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)